molecular formula C12H21NO B13645157 (1S,3R,5R,7S)-3-(1-Aminoethyl)adamantan-1-OL

(1S,3R,5R,7S)-3-(1-Aminoethyl)adamantan-1-OL

Cat. No.: B13645157
M. Wt: 195.30 g/mol
InChI Key: JVWKHPHTJHFQAN-KTMJHZKESA-N
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Description

3-Hydroxy Rimantadine is a derivative of Rimantadine, an antiviral drug primarily used to treat and prevent influenza A infections. Rimantadine is a cyclic amine and a derivative of adamantane, known for its efficacy in inhibiting the replication of influenza A virus

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy Rimantadine typically involves the hydroxylation of Rimantadine. One common method is the catalytic hydroxylation using oxidizing agents such as hydrogen peroxide or peracids. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the selective addition of the hydroxyl group at the desired position .

Industrial Production Methods: Industrial production of 3-Hydroxy Rimantadine follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and catalysts to optimize yield and purity. The reaction conditions are meticulously controlled to maintain consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxy Rimantadine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Hydroxy Rimantadine has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential antiviral properties and interactions with biological molecules.

    Medicine: Investigated for its efficacy in treating viral infections and its potential as a drug candidate.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-Hydroxy Rimantadine is similar to that of Rimantadine. It inhibits the replication of influenza A virus by binding to the M2 transmembrane protein, blocking proton transport and preventing viral uncoating. This action disrupts the viral replication cycle, reducing the severity and duration of the infection .

Comparison with Similar Compounds

Uniqueness: This modification allows for a broader range of chemical transformations and potential therapeutic uses compared to its parent compound, Rimantadine .

Properties

Molecular Formula

C12H21NO

Molecular Weight

195.30 g/mol

IUPAC Name

(5S,7R)-3-(1-aminoethyl)adamantan-1-ol

InChI

InChI=1S/C12H21NO/c1-8(13)11-3-9-2-10(4-11)6-12(14,5-9)7-11/h8-10,14H,2-7,13H2,1H3/t8?,9-,10+,11?,12?

InChI Key

JVWKHPHTJHFQAN-KTMJHZKESA-N

Isomeric SMILES

CC(C12C[C@H]3C[C@@H](C1)CC(C3)(C2)O)N

Canonical SMILES

CC(C12CC3CC(C1)CC(C3)(C2)O)N

Origin of Product

United States

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